1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone

Description

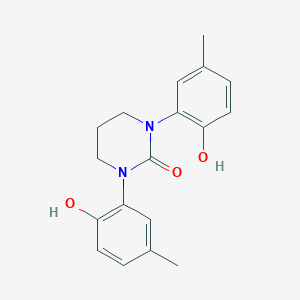

1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is a tetrahydro-pyrimidinone (THP) derivative featuring two 2-hydroxy-5-methylphenyl substituents at the 1- and 3-positions of the pyrimidinone ring. Tetrahydro-2(1H)-pyrimidinones are recognized for their diverse biological activities, including antiviral properties. For example, morpholinomethyl and piperidinomethyl derivatives of THP exhibit activity against the fowl plague virus .

Properties

CAS No. |

84379-39-5 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,3-bis(2-hydroxy-5-methylphenyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C18H20N2O3/c1-12-4-6-16(21)14(10-12)19-8-3-9-20(18(19)23)15-11-13(2)5-7-17(15)22/h4-7,10-11,21-22H,3,8-9H2,1-2H3 |

InChI Key |

UPPCLVXITUOVRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2CCCN(C2=O)C3=C(C=CC(=C3)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes with urea or thiourea under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidinone ring. The process may involve heating the reactants in a solvent such as ethanol or methanol, followed by purification steps like recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone involves its interaction with molecular targets and pathways within biological systems. The hydroxy groups and aromatic rings enable the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

- 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) This compound (C₁₇H₁₈N₂O₅S) incorporates phenyl and thiophene substituents.

- 2,3-Dihydro-5-(2-hydroxyethyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone The thioxo (C=S) group replaces the ketone oxygen, altering electronic properties. The hydroxyethyl group introduces additional hydrogen-bonding capacity, which may affect receptor binding compared to the target’s phenolic groups .

- 1,3-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU) DMPU (C₆H₁₂N₂O) is a polar aprotic solvent with low toxicity (LD₅₀ = 1770 mg/kg in rabbits). Its dimethyl groups enhance lipophilicity, making it suitable for organic synthesis, whereas the target compound’s phenolic groups likely limit its solvent utility but improve biological interactions .

Ring Modifications

- Tetrahydro-2(1H)-pyrimidinethione (THPT) Replacing the pyrimidinone’s oxygen with sulfur (C=S) increases electron delocalization and alters bioactivity. Studies show THPT derivatives exhibit distinct antiviral profiles compared to their oxygenated analogs .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Features |

|---|---|---|---|---|

| Target Compound | Not provided | 2-hydroxy-5-methylphenyl (×2) | Not reported | Polar due to phenolic -OH groups |

| 5-Methyltetrahydro-2(1H)-pyrimidinone | 114.15 | Methyl | 314.9 (predicted) | Moderate lipophilicity |

| DMPU | 128.17 | Dimethyl | Not reported | High polarity, aprotic solvent |

| 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone | 232.08 | Trifluoromethyl (×2) | Not reported | High electron-withdrawing effects |

Data sourced from

Biological Activity

1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound is of particular interest in medicinal chemistry for its applications in anticancer therapies and as an antimicrobial agent. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features two hydroxymethylphenyl groups attached to a tetrahydropyrimidinone core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Anticancer Activity : This compound has shown significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It induces apoptosis through the activation of caspases and inhibition of cell proliferation via cell cycle arrest at the G0/G1 phase .

- Antimicrobial Effects : In studies assessing its antimicrobial properties, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction |

| HepG2 | 3.9 | Cell cycle arrest |

| A549 | 6.7 | Inhibition of HSP90 |

Antimicrobial Activity

The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests against various pathogens. The findings are detailed in Table 2.

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 4 | Strong |

| Mycobacterium tuberculosis | 0.5 | Very Strong |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The effective dosage was noted to be around 10 mg/kg, showcasing its potential for in vivo applications .

- Antimicrobial Efficacy Against Drug-resistant Strains : Another study focused on the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, revealing MIC values that suggest it could serve as a viable alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.